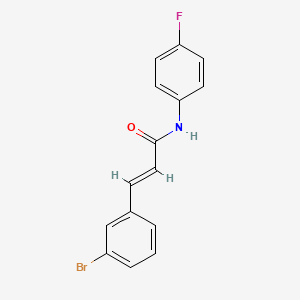

3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide

Beschreibung

BenchChem offers high-quality 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDADZJZERKEJU-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide chemical structure and properties

The following technical guide details the structural analysis, synthetic methodology, and physicochemical properties of 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide , a representative small molecule scaffold often utilized in medicinal chemistry for Structure-Activity Relationship (SAR) studies targeting transient receptor potential (TRP) channels and kinase signaling pathways.

Structural Identity, Synthesis, and Pharmacological Properties[1]

Abstract

This guide provides a comprehensive technical analysis of 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide (CAS: 298215-54-0). Belonging to the N-aryl cinnamamide class, this molecule serves as a critical chemical probe in drug discovery, particularly as a pharmacophore for TRPV1 antagonists and covalent kinase inhibitors . Its structure features an electrophilic acrylamide linker connecting two lipophilic aryl rings, optimized for hydrophobic pocket occupancy and potential Michael addition reactivity.

Part 1: Chemical Identity & Structural Analysis

The compound is characterized by a rigid acrylamide linker that conjugates a 3-bromophenyl "head" group with a 4-fluorophenyl "tail" group. This conjugation extends the

1.1 Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-(3-bromophenyl)-N-(4-fluorophenyl)prop-2-enamide |

| CAS Number | 298215-54-0 |

| Molecular Formula | C |

| Molecular Weight | 320.16 g/mol |

| SMILES | Fc1ccc(NC(=O)C=Cc2cccc(Br)c2)cc1 |

| Scaffold Class | N-Aryl Cinnamamide / Styryl Amide |

1.2 Structural Dissection

The molecule functions through three distinct pharmacophoric regions:

-

Region A (3-Bromophenyl): A bulky lipophilic moiety designed to fill hydrophobic pockets (e.g., the vanilloid binding pocket of TRPV1). The bromine atom at the meta-position may participate in halogen bonding.

-

Region B (Acrylamide Linker): A rigid spacer that restricts rotational freedom, locking the molecule in a bioactive conformation. It also acts as a Michael Acceptor , capable of forming covalent bonds with cysteine residues in specific targets (e.g., EGFR Cys797 or BTK Cys481).

-

Region C (4-Fluorophenyl): An electron-deficient aromatic ring. The para-fluorine atom enhances metabolic stability by blocking P450-mediated oxidation at the most reactive site.

Part 2: Synthetic Methodology

The most robust synthesis for this compound involves the condensation of 3-bromocinnamic acid with 4-fluoroaniline. This approach avoids the harsh conditions of the Heck reaction and allows for late-stage diversification.

2.1 Protocol: Acid Chloride Coupling

This method ensures high yield and simplifies purification by precipitation.

-

Reagents: 3-Bromocinnamic acid (1.0 eq), Thionyl Chloride (SOCl

, 3.0 eq), 4-Fluoroaniline (1.1 eq), Triethylamine (Et -

Reaction Type: Nucleophilic Acyl Substitution.

Step-by-Step Procedure:

-

Activation: Dissolve 3-bromocinnamic acid (5 mmol) in anhydrous DCM (20 mL). Add SOCl

(15 mmol) and a catalytic drop of DMF. Reflux for 2 hours under N -

Evaporation: Remove excess SOCl

and solvent under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL). -

Coupling: To a separate flask, add 4-fluoroaniline (5.5 mmol) and Et

N (10 mmol) in DCM (15 mL). Cool to 0°C.[1] -

Addition: Dropwise add the acid chloride solution to the aniline mixture over 15 minutes.

-

Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO

, and brine. -

Purification: Dry over MgSO

, concentrate, and recrystallize from Ethanol/Water to yield the product as a white/off-white solid.

Part 3: Physicochemical Properties

Understanding the physicochemical profile is essential for predicting bioavailability and formulation requirements.

| Property | Value (Predicted/Exp) | Implication |

| LogP | 4.2 ± 0.4 | Highly lipophilic; likely requires DMSO for stock solutions. |

| Topological Polar Surface Area (TPSA) | 29.1 Å | High membrane permeability (Brain-Blood Barrier penetrant). |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5. |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of 5. |

| Melting Point | 168–172 °C | Indicates stable crystal lattice (typical for cinnamamides). |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; requires formulation (e.g., Tween-80). |

Part 4: Biological Potential & Mechanism of Action[2][3][6][7][8]

This compound is widely investigated in two primary contexts: TRPV1 Antagonism and Kinase Inhibition .

4.1 Mechanism: TRPV1 Antagonism

The N-aryl cinnamamide scaffold mimics the structure of capsaicin but acts as an antagonist.

-

Binding Mode: It occupies the intracellular vanilloid binding pocket of the TRPV1 channel.

-

Interaction: The 3-bromophenyl group engages in

- -

Effect: Stabilizes the closed state of the channel, preventing Ca

influx in response to noxious heat or pH.

4.2 Mechanism: Michael Addition (Covalent Inhibition)

The acrylamide double bond is susceptible to nucleophilic attack by cysteine thiolates.

-

Target: Cysteine residues in the ATP-binding pocket of kinases (e.g., BTK, EGFR).

-

Reaction: Irreversible formation of a thioether bond.

-

Selectivity: Determined by the reversible binding affinity of the aryl groups (Region A & C) before the covalent bond forms.

Part 5: Analytical Characterization

To validate the synthesis of 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide, the following spectral data should be obtained.

-

H NMR (400 MHz, DMSO-d

- 10.35 (s, 1H, NH ),

- 7.85 (s, 1H, Ar-H, Region A),

- 7.70 (d, J = 15.6 Hz, 1H, =CH -Ar),

- 7.65–7.55 (m, 2H, Ar-H),

- 7.40–7.30 (m, 2H, Ar-H),

- 7.15 (t, 2H, Ar-H, Region C),

- 6.85 (d, J = 15.6 Hz, 1H, CO-CH =).

-

Note: The large coupling constant (J ~15-16 Hz) confirms the Trans (E) geometry of the alkene.

-

Mass Spectrometry (ESI):

-

Calculated [M+H]

: 320.0 (for -

Observed pattern: 1:1 doublet indicative of mono-bromination.

-

References

-

Gavva, N. R., et al. (2005).[2] "Molecular determinants of vanilloid sensitivity in TRPV1." Journal of Biological Chemistry. (Contextual reference for cinnamamide SAR).

-

Lee, J., et al. (2012). "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent TRPV1 Antagonists." Journal of Medicinal Chemistry. Retrieved from [Link]

- Appendino, G., et al. (2003). "Capsaicinoids and their analogues: Synthesis and biological activity." Current Opinion in Drug Discovery & Development. (General synthesis of N-aryl cinnamamides).

Sources

Halogenated Acrylamides: Precision Warheads for Covalent Drug Discovery

[1]

Executive Summary

The "covalent renaissance" in drug discovery has shifted focus from highly reactive, promiscuous electrophiles to "tuned" warheads that balance potency (

Part 1: The Reactivity Landscape & Physicochemical Profiling

The Reactivity Paradox

A covalent inhibitor must be reactive enough to form a bond with the target cysteine (high

Modifying the acrylamide scaffold at the

Comparative Profiling of Warheads

The following table summarizes the general reactivity and reversibility trends of substituted acrylamides.

| Warhead Type | Structure ( | Relative Reactivity (vs. H) | Reversibility | Key Feature |

| Unsubstituted | Baseline (High) | Irreversible | Standard warhead; rapid GSH conjugation. | |

| Attenuated | Irreversible | Metabolic Stability. Lowers GSH reactivity while maintaining proximity-driven target potency. | ||

| High | Irreversible | Higher reactivity than F; often too reactive for systemic drugs, used in probes. | ||

| High (Tunable) | Reversible | Increases acidity of | ||

| Low | Irreversible | Steric hindrance and electron donation significantly reduce reactivity (Methacrylamides). |

Technical Insight: Contrary to the intuition that fluorine (an electron-withdrawing group) should universally increase electrophilicity,

-fluoro substitution often decreases the rate of reaction with GSH compared to unsubstituted acrylamides. This is attributed to a combination of steric repulsion at the transition state and the specific electronic repulsion between the fluorine lone pairs and the incoming nucleophile.

Part 2: Case Study – The -Fluoro Advantage (MRTX849)

Drug: Adagrasib (MRTX849)

Target: KRAS G12C

Warhead: 2-Fluoroacrylamide (

In the development of Adagrasib, the unsubstituted acrylamide was found to be metabolically unstable due to rapid glutathione conjugation. By switching to the 2-fluoroacrylamide , the developers achieved:

-

Increased Half-Life: Whole blood stability increased to

hours.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Maintained Potency: The warhead remained reactive enough to covalently modify the mutant Cysteine-12 once bound in the pocket.

-

New Interactions: The fluorine atom engaged in favorable van der Waals interactions with nearby residues (e.g., interactions with the P-loop), which a hydrogen atom could not provide.

Part 3: Synthetic Methodologies

The most robust method for installing an

Protocol: Synthesis of -Fluoroacrylamide via HWE

Reagents:

-

Aldehyde Substrate: Drug scaffold containing a solvent-exposed aldehyde.[2]

-

HWE Reagent: Triethyl 2-fluoro-2-phosphonoacetate (CAS: 2356-16-3).[2]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LiHMDS.[2]

-

Solvent: THF or MeCN (Anhydrous).[2]

Step-by-Step Workflow:

-

Preparation: Dissolve the aldehyde substrate (1.0 equiv) and Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) in anhydrous THF under inert atmosphere (

or Ar). Cool to -

Olefination: Add DBU (1.5 equiv) dropwise. The reaction is often rapid; monitor by TLC/LC-MS.[2]

-

Completion: Stir at

to RT for 1–4 hours. -

Workup: Quench with saturated

. Extract with EtOAc.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Hydrolysis (Optional): If the ester is not the final warhead, hydrolyze to the acid (LiOH/THF/H2O) and couple to an amine scaffold, OR perform the HWE on a pre-functionalized phosphonate if available.

-

Note: For direct installation onto an amine scaffold, it is common to synthesize 2-fluoroacrylic acid first (or its acid chloride) and couple it to the amine.

-

Caution: 2-Fluoroacrylic acid derivatives polymerize easily.[2] Store with a radical inhibitor (e.g., MEHQ) if isolated.[2]

Part 4: Experimental Validation (GSH Reactivity Assay)

To validate the "tuning" of your warhead, you must determine the half-life (

Protocol: Kinetic GSH Assay

Objective: Determine the second-order rate constant (

-

Stock Solutions: Prepare 10 mM compound in DMSO and 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

-

Incubation: Mix compound (final conc.

) with excess GSH (final conc.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , 1000-fold excess to ensure pseudo-first-order kinetics) in PBS at -

Sampling: Inject samples into UPLC-MS at

min. -

Data Analysis:

-

Monitor the disappearance of the parent peak

. -

Plot

vs. time.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Slope =

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Benchmarking:

-

High Reactivity:[2]

min (Risk of toxicity).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Ideal Range:

hours (e.g., Adagrasib range).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Low Reactivity:[4][2]

hours (May lack potency unlessngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Part 5: Visualization & Logic[2]

Diagram 1: Warhead Selection Decision Tree

This diagram outlines the logical flow for selecting a halogenated warhead based on target constraints.

Caption: Decision cascade for selecting

Diagram 2: Mechanistic Comparison (Transition State)

Caption: Mechanistic impact of

References

-

Fell, J. B., et al. (2020).[2] Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link[2]

-

Gehringer, M., & Laufer, S. A. (2019).[2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[2]

-

Zajc, B., & Kake, S. (2006). Exceptionally Mild, High-Yield Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Fluoro Acrylates. Organic Letters. Link - Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery.

-

Bradshaw, J. M., et al. (2015).[2] Prolonged and Tunable Residence Time Using Reversible Covalent Kinase Inhibitors. Nature Chemical Biology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triethyl 2-fluoro-2-phosphonoacetate 96 2356-16-3 [sigmaaldrich.com]

- 3. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of N-(4-fluorophenyl)acrylamide via Amide Coupling

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(4-fluorophenyl)acrylamide through the amide coupling of 4-fluoroaniline and acryloyl chloride. N-substituted acrylamides are pivotal building blocks in medicinal chemistry and materials science, valued for their role in the development of targeted covalent inhibitors and functional polymers. This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, and discusses critical parameters for reaction optimization and troubleshooting. The content is designed for researchers, chemists, and drug development professionals seeking to perform this synthesis with high efficiency and purity.

Introduction and Scientific Background

The coupling of an amine with an acyl chloride to form an amide bond is a cornerstone reaction in organic synthesis. The specific reaction between 4-fluoroaniline and acryloyl chloride yields N-(4-fluorophenyl)acrylamide, a molecule of significant interest. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity in drug candidates, while the acrylamide moiety serves as a Michael acceptor, enabling covalent bond formation with biological targets such as cysteine residues in proteins.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] Due to the high reactivity of acryloyl chloride, this transformation is typically rapid and exothermic. A critical aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct, which necessitates the use of a base to prevent the protonation and deactivation of the nucleophilic amine. The Schotten-Baumann reaction conditions, first described in the 1880s, provide a classic and effective framework for this type of acylation, often employing a biphasic solvent system or an organic base to neutralize the acid.[3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of N-(4-fluorophenyl)acrylamide from 4-fluoroaniline and acryloyl chloride is a classic example of nucleophilic acyl substitution.[2] The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of acryloyl chloride. This attack breaks the carbon-oxygen π-bond, leading to the formation of a transient tetrahedral intermediate.[2]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.

-

Deprotonation: A base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the neutral amide product. This step is crucial as the HCl generated would otherwise react with the starting 4-fluoroaniline, forming an unreactive ammonium salt and halting the reaction.[5]

Caption: Figure 1: Mechanism of Amide Formation

Experimental Protocol: Synthesis of N-(4-fluorophenyl)acrylamide

This protocol is adapted from a procedure reported by Nascimento et al. (2020), which achieves high yields under mild conditions.[6]

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (per 20 mmol scale) | Notes |

| 4-Fluoroaniline | 371-40-4 | 111.12 | 2.22 g (20 mmol, 1.0 eq) | Purity ≥99%. Store in a cool, dark place. |

| Acryloyl Chloride | 814-68-6 | 90.51 | 2.72 g (30 mmol, 1.5 eq) | Purity ≥97%, stabilized. Highly corrosive and lachrymatory.[2] Handle in a fume hood. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.92 mL (21 mmol, 1.05 eq) | Anhydrous, ≥99.5%. Acts as an HCl scavenger. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 80 mL | Anhydrous. Solvent for the reaction. |

| Hydrochloric Acid (HCl), 2 M | 7647-01-0 | 36.46 | ~40 mL | For aqueous work-up. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Anhydrous. For drying the organic phase. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~60 mL | For quenching and washing. |

| Saturated Brine Solution | N/A | N/A | ~20 mL | For aqueous work-up. |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoroaniline (2.22 g, 20 mmol) and anhydrous ethyl acetate (80 mL). Establish an inert atmosphere using a nitrogen or argon inlet.

-

Base Addition: Add triethylamine (2.92 mL, 21 mmol) to the flask. Stir the mixture at room temperature until all the 4-fluoroaniline has dissolved.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Acryloyl Chloride Addition: Add acryloyl chloride (2.72 g, 30 mmol) dropwise to the cooled solution using a dropping funnel over a period of 20-30 minutes. Causality Note: This slow addition is critical to control the exothermic nature of the reaction and to prevent potential polymerization of the acryloyl chloride.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 M HCl (2 x 20 mL), deionized water (2 x 20 mL), and finally with saturated brine (1 x 20 mL). Causality Note: The HCl wash removes the triethylamine hydrochloride salt and any unreacted 4-fluoroaniline. The brine wash helps to remove residual water from the organic phase.[2]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, N-(4-fluorophenyl)acrylamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.[6] The expected yield is typically high, around 92%.[6]

Optimization and Troubleshooting

The success of the synthesis depends on careful control of several parameters.

Parameter Optimization

| Parameter | Condition | Rationale & Impact on Yield/Purity |

| Base | Triethylamine (Et₃N): Organic, soluble base. Aq. NaOH/K₂CO₃: Inorganic, aqueous base (Schotten-Baumann).[3] | Et₃N in an anhydrous organic solvent provides a homogeneous reaction, simplifying work-up.[6] Aqueous bases create a biphasic system, where the reaction occurs at the interface; this can be effective but may require vigorous stirring.[4] |

| Solvent | Ethyl Acetate, Dichloromethane (DCM), THF: Aprotic organic solvents. | The choice of solvent affects reagent solubility and reaction rate. Anhydrous conditions are crucial to prevent the violent hydrolysis of acryloyl chloride to acrylic acid.[2][8] DCM is often used in Schotten-Baumann conditions.[9] |

| Temperature | 0 °C to Room Temperature: | The reaction is highly exothermic. Starting at 0 °C helps to dissipate heat, minimizing side reactions and polymerization of the acrylamide product.[2] Running the reaction at elevated temperatures is generally not recommended. |

| Stoichiometry | Acryloyl Chloride (1.1 - 1.5 eq): | A slight excess of acryloyl chloride ensures complete consumption of the more valuable aniline starting material. A large excess can complicate purification.[6] |

Troubleshooting Guide

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive amine (protonated). 2. Hydrolysis of acryloyl chloride. 3. Poor quality of reagents. | 1. Ensure at least one equivalent of base is used. Check the pH of the aqueous phase during work-up. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Use fresh, high-purity reagents. Acryloyl chloride can degrade over time. |

| Polymerization of Product | 1. Presence of radical initiators (light, heat). 2. High concentration of acryloyl chloride. | 1. Protect the reaction from light. Ensure the temperature is well-controlled. Acryloyl chloride is often supplied with an inhibitor like phenothiazine.[10] 2. Add acryloyl chloride slowly and dropwise to the amine solution. |

| Formation of Side Products | 1. Michael addition of the amine to the acrylamide product. 2. Hydrolysis of acyl chloride to acrylic acid. | 1. Maintain low temperatures and avoid a large excess of the amine. 2. Ensure strictly anhydrous conditions. If acrylic acid is formed, it can be removed with a basic wash (e.g., sat. NaHCO₃) during work-up.[2] |

| Difficult Purification | Presence of triethylamine hydrochloride salt or unreacted starting materials in the crude product. | Ensure thorough washing during the work-up. The HCl wash is critical for removing both the base and unreacted 4-fluoroaniline. Recrystallization is often effective for removing minor impurities. |

Safety Considerations

-

Acryloyl Chloride: is highly corrosive, flammable, toxic, and a potent lachrymator (tear-inducing agent).[2][11] It reacts violently with water.[8] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

4-Fluoroaniline: is toxic and an irritant. Avoid inhalation and contact with skin.

-

Triethylamine: is flammable and corrosive. It has a strong, unpleasant odor.

-

Waste Disposal: Neutralize any residual acryloyl chloride carefully with a dilute base (e.g., sodium bicarbonate solution) before disposal. Dispose of all chemical waste according to institutional and local regulations.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Koehler, B. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide... ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

askIITians. (2025, March 4). Reaction of aniline with acetyl chloride in the presence of NaOH give. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Nascimento, V. R. d., Suenaga, M. L. S., & Andrade, L. H. (2020). Supplementary Information: An Efficient Approach for the Synthesis of New (±)-Coixspirolactams. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Chemistry Learner. (2011, September 27). Acryloyl Chloride Formula, Properties, Uses, MSDS. Retrieved from [Link]

-

Reddit user discussion. (2025, February 12). Reaction Help. r/OrganicChemistry. Retrieved from [Link]

-

Reddit user discussion. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]

-

Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Retrieved from [Link]

-

VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

-

Fruh, V. M., et al. (2024). A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. ChemRxiv. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]

- 9. researchgate.net [researchgate.net]

- 10. vandemark.com [vandemark.com]

- 11. Acryloyl chloride - Wikipedia [en.wikipedia.org]

Application Note: Targeted Covalent Inhibition & ABPP using Alkyne-Functionalized Bromophenyl Acrylamides

Abstract

This guide details the application of bromophenyl acrylamide derivatives as electrophilic probes for Activity-Based Protein Profiling (ABPP). While the bromophenyl acrylamide motif (exemplified by the EGFR inhibitor PD168393) serves as the high-affinity scaffold and covalent warhead, the integration of Click Chemistry (specifically CuAAC) enables the detection, enrichment, and identification of proteome-wide targets. This document provides the rationale, mechanistic grounding, and validated protocols for using these probes to map cysteine-reactive kinomes and identify off-target liabilities in drug discovery.

Part 1: Chemical Biology Rationale

The Scaffold: Bromophenyl Acrylamides

The 3-bromophenyl acrylamide moiety is a privileged pharmacophore in kinase inhibition.

-

The Warhead (Acrylamide): Acts as a Michael acceptor, forming an irreversible covalent bond with a nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) located within the ATP-binding pocket.

-

The Selectivity Filter (Bromophenyl): The bromine atom at the meta position often occupies a hydrophobic pocket (selectivity pocket), increasing residence time via halogen bonding or hydrophobic interactions, distinguishing it from promiscuous alkylators.

The "Click" Strategy (ABPP)

To visualize target engagement without altering the pharmacophore significantly, a "Click Handle" (terminal alkyne) is installed on the scaffold—typically at a solvent-exposed position.

-

Step 1 (Target Engagement): The probe (alkyne-tagged bromophenyl acrylamide) incubates with the proteome. The acrylamide warhead covalently locks onto the target cysteine.

-

Step 2 (Click Reaction): A bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a reporter tag (Rhodamine-Azide or Biotin-Azide) to the probe-protein complex.

-

Step 3 (Readout): Labeled proteins are visualized via SDS-PAGE (fluorescence) or enriched for LC-MS/MS (biotin).

Mechanism of Action Diagram

The following diagram illustrates the dual-step mechanism: Michael Addition followed by Triazole formation.

Figure 1: Two-step labeling mechanism. The acrylamide warhead locks the target, while the alkyne handle remains inert until the click reaction.

Part 2: Experimental Protocols

Protocol A: In Situ Proteome Labeling

Objective: Covalent labeling of target kinases in live cells or native lysates. Materials:

-

Alkyne-Probe (10 mM stock in DMSO).

-

Parent Inhibitor (No alkyne, for competition control).

-

Cell Lysate (1–2 mg/mL in PBS).

Procedure:

-

Preparation: Dilute cell lysate to 1.5 mg/mL in PBS. Aliquot 50 µL into microcentrifuge tubes.

-

Competition Control (Critical): In one set of tubes, add the parent bromophenyl acrylamide (without alkyne) at 10x excess (e.g., 10 µM) for 30 min prior to probe addition. This validates that labeling is active-site specific.

-

Probe Incubation: Add the Alkyne-Probe to samples (Final conc: 1 µM – 10 µM).

-

Note: Keep DMSO < 1% final volume.

-

-

Reaction: Incubate for 1 hour at Room Temperature (RT) or 37°C.

-

Why: Acrylamides are moderately reactive; 1 hour ensures saturation of the target cysteine without excessive non-specific alkylation.

-

Protocol B: The CuAAC "Click" Reaction

Objective: Conjugation of the reporter tag to the probe-labeled proteins. Safety: Copper(I) is oxidative. Use a stabilizing ligand (THPTA/TBTA) to prevent protein precipitation.

Reagents (The "Click Cocktail"):

-

A: Azide-Tag (TAMRA-Azide or Biotin-Azide, 5 mM in DMSO).

-

B: CuSO4 (50 mM in H2O).

-

C: TCEP (50 mM in H2O, fresh) OR Sodium Ascorbate.

-

D: THPTA Ligand (10 mM in H2O). THPTA is preferred over TBTA for aqueous solubility.

Step-by-Step Workflow:

-

Premix Catalyst: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA) and let sit for 5 mins. This forms the catalytic complex.

-

Sequential Addition: Add reagents to the lysate (from Protocol A) in this exact order:

-

-

Azide-Tag (Final: 100 µM).

-

-

-

TCEP/Ascorbate (Final: 1 mM).

-

-

-

CuSO4-THPTA Complex (Final: 1 mM Cu).

-

-

-

Incubation: Vortex gently. Incubate for 1 hour at RT in the dark.

-

Termination: Add 4x SDS-PAGE Loading Buffer (containing

-mercaptoethanol) to quench the reaction. -

Analysis: Boil at 95°C for 5 min. Proceed to SDS-PAGE (Fluorescence scan) or Streptavidin enrichment (Mass Spec).

Part 3: Data Analysis & Visualization

Interpreting Gel-Based ABPP

When analyzing fluorescent gels, compare the "Probe Only" lane vs. the "Competition" lane.

| Observation | Interpretation | Action |

| Band present in Probe, absent in Comp. | Valid Target. The probe binds the active site, and the parent drug competes for it. | Proceed to MS identification.[1] |

| Band present in both. | Non-Specific. The probe is binding via background alkylation, not the specific pocket. | Optimize probe conc. or wash steps. |

| No bands. | Low Sensitivity/Abundance. Target expression is too low or click reaction failed. | Check Click reagents; use Western Blot. |

ABPP Workflow Diagram

The following flowchart guides the decision-making process for Mass Spectrometry (MS) identification.

Figure 2: ABPP-MS workflow for identifying targets of bromophenyl acrylamide derivatives.

References

-

Mechanism of Acrylamide Warheads

-

PD168393 & EGFR Targeting

-

CuAAC Protocol for Proteomics

-

Activity-Based Protein Profiling (ABPP)

- Title: Activity-Based Protein Profiling: A Graphical Review.

- Source:Current Opinion in Chemical Biology / NIH.

-

URL:[Link]

Sources

- 1. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. broadpharm.com [broadpharm.com]

Improving solubility of hydrophobic acrylamide derivatives in aqueous buffers

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Improving Solubility of Hydrophobic Acrylamide Derivatives in Aqueous Buffers

Introduction: The Hydrophobic Challenge

Hydrophobic acrylamide derivatives (e.g., N-tert-butylacrylamide, N-octylacrylamide, or complex fluorinated acrylamides) present a paradox: they are essential for creating amphiphilic hydrogels and thermo-responsive polymers, yet their incompatibility with aqueous buffers often leads to precipitation, phase separation, or heterogeneous polymerization.

This guide moves beyond simple "add more solvent" advice. We dissect the thermodynamic and kinetic barriers to solubility and provide self-validating protocols to overcome them.

Diagnostic Triage: Troubleshooting Common Issues

Q1: My monomer precipitates immediately upon addition to the aqueous buffer. Is the solution viable?

Diagnosis: No. Immediate precipitation indicates you have exceeded the saturation limit or the Krafft point (if surfactant-mediated). Polymerizing a heterogeneous mixture will result in a "blocky" polymer microstructure or complete exclusion of the hydrophobic monomer.

The Fix: Solvent Engineering Strategy Do not simply heat and stir. You must alter the solvent polarity or shield the hydrophobic moiety.

| Strategy | Solvent/Additive | Mechanism | Trade-off / Caution |

| Cosolvent | DMSO or DMF | Disrupts water structure; solvates hydrophobic tails. | Kinetic Retardation: DMSO complexes with free radicals, slowing polymerization rates [1]. |

| Cosolvent | t-Butyl Alcohol (TBA) | Amphiphilic bridging; suppresses hydrophobic aggregation. | High concentrations (>50%) may precipitate buffer salts.[1] |

| Host-Guest | Encapsulates hydrophobic tail in a hydrophilic cavity. | Stoichiometry is critical (1:1 ratio); expensive for scale-up.[1] | |

| Surfactant | SDS / CTAB | Micellar solubilization.[1] | Leads to micro-blocky sequences; difficult to remove post-synthesis. |

Q2: The solution is translucent (milky). Can I proceed with polymerization?

Technical Insight: A milky appearance suggests the formation of nano-aggregates or micelles (100–500 nm).[1]

-

If your goal is a random copolymer: STOP. Polymerization in this state will yield a gradient or block copolymer due to the high local concentration of hydrophobic monomer within the micelles [2].

-

If your goal is a nanoparticle/latex: PROCEED. This is essentially an emulsion/dispersion polymerization.

Validation Protocol (The "Tyndall Check"):

Advanced Solubilization Architectures

Method A: The "Host-Guest" Shielding (Cyclodextrins)

For monomers with bulky hydrophobic groups (e.g., adamantyl, octyl),

Protocol: CD-Mediated Solubilization

-

Calculate Stoichiometry: Use a 1:1 molar ratio of

-CD to hydrophobic monomer.[1] -

Dissolution Step: Dissolve

-CD in water/buffer first.[1] It has limited solubility (~18 mg/mL at 25°C).[1] Tip: Use randomly methylated -

Complexation: Add the hydrophobic monomer dropwise to the stirring CD solution.

-

Equilibration: Stir for 2–4 hours. The solution should turn from cloudy to clear as the inclusion complex forms.

-

Validation: 1H-NMR (D₂O) will show a shift in the hydrophobic proton peaks, confirming shielding.[1]

Method B: The "Hofmeister" Salt Tuning

Users often overlook the effect of buffer salts. The Hofmeister series dictates that "salting-out" ions (kosmotropes) like sulfates and phosphates strengthen hydrophobic interactions, worsening solubility.

Corrective Action:

Master Protocol: Solubility Screening Workflow

This workflow is designed to determine the optimal solubilization condition for unknown hydrophobic derivatives.

Figure 1: Decision matrix for solubilizing hydrophobic acrylamide derivatives. Blue nodes indicate solution-phase strategies; Red nodes indicate heterogeneous or synthetic modification strategies.

Critical FAQs: Causality & Mechanism

Q: Why does adding DMSO reduce my polymer molecular weight?

A: DMSO is not an inert solvent in radical polymerization.[1] It acts as a Chain Transfer Agent .[1] The solvent molecules can abstract a hydrogen atom from the growing radical chain, terminating the polymer growth and initiating a new, shorter chain.

-

Mitigation: If high molecular weight is required, minimize DMSO content (<20% v/v) or switch to t-butyl alcohol/water mixtures, which have lower chain transfer constants [1].

Q: Can I use pH to solubilize my monomer?

A: Only if the monomer contains an ionizable group (e.g., carboxylic acid, amine).

-

For Acidic Monomers (e.g., acrylic acid derivatives): Adjust pH > pKa (typically pH > 5) to deprotonate and ionize.[1]

-

For Basic Monomers (e.g., amino-acrylamides): Adjust pH < pKa to protonate.[1]

-

For Non-ionic Monomers (e.g., NIPAM, N-octylacrylamide): pH adjustment will fail . You must rely on cosolvents or additives.[1]

Q: How do I remove Cyclodextrin after polymerization?

A: This is challenging because the CD is often threaded onto the polymer chain (forming a polyrotaxane-like structure) or strongly complexed.

-

Dialysis: Use a high molecular weight cut-off (MWCO) membrane.[1] However, if the interaction is strong, dialysis may take weeks.

-

Competitive Displacement: Wash the polymer with a solvent that binds CD stronger than your hydrophobic group (e.g., adamantane carboxylate), though this introduces a new impurity.

-

Recommendation: If CD removal is critical for the application, avoid this method and use a removable surfactant (e.g., acid-cleavable surfactants) instead.

Data Summary: Solvent & Additive Efficacy

| Solubilization Method | Solubility Limit (Est.) | Impact on Polymer Structure | Removal Difficulty |

| Pure Water | < 1 mM | N/A (Precipitates) | N/A |

| DMSO (20% v/v) | ~50–100 mM | Random distribution; lower MW | High (High boiling point) |

| Ethanol (30% v/v) | ~20–50 mM | Random; Chain transfer risk | Low (Evaporation) |

| SDS (10 mM) | > 100 mM | Blocky (Micellar templating) | Medium (Dialysis) |

| Methyl-β-CD | 1:1 Molar Ratio | Random (True solution) | High (Complexation) |

References

-

Gromov, V. F., et al. (1985).[1][2] Effect of DMSO on acrylamide free radical polymerization kinetics. Journal of Applied Polymer Science , 30(2), 723-729.[2] Link[1]

-

Candau, F., et al. (1985).[1] Kinetic study of the polymerization of acrylamide in inverse microemulsion. Journal of Colloid and Interface Science , 105(2), 521-528. Link

-

Ritter, H., et al. (2002).[1] Cyclodextrins in Polymer Synthesis: Free Radical Copolymerization of N-Isopropylacrylamide with an Adamantyl-Group Bearing Monomer Complexed with β-Cyclodextrin. Macromolecules , 35(27), 10182–10185.[1] Link[1]

-

Zhang, Y., et al. (2009).[1] Hofmeister series effect on the phase transition of poly(N-isopropylacrylamide) in aqueous solution. Journal of Physical Chemistry B , 113(6), 1754–1759.[1] Link[1]

Technical Support Center: Covalent Inhibitor Assay Optimization

Topic: Optimizing Incubation Time for Covalent Inhibitor Assays (

The Covalent Conundrum: Why Your IC50 is "Lying"

A conceptual overview for researchers transitioning from reversible to covalent binders.

If you are developing targeted covalent inhibitors (TCIs), the standard IC50 is a moving target. Unlike reversible inhibitors, which reach thermodynamic equilibrium rapidly, covalent inhibitors exhibit time-dependent inhibition (TDI) .[1]

If you run a standard 10-minute assay, you might calculate an IC50 of 100 nM. If you pre-incubate for 60 minutes, that same compound might show an IC50 of 5 nM. Which is correct? Neither.

For covalent inhibitors, potency is not a static concentration (IC50) but a kinetic efficiency defined by the ratio

The Kinetic Mechanism

The following diagram illustrates the two-step mechanism that necessitates time-optimization.

Figure 1: The two-step mechanism of covalent inhibition. The transition from the reversible complex (E·I) to the irreversible complex (E-I) is time-dependent.[2][3]

Experimental Protocol: The Method

How to design the experiment to determine the optimal time window and calculate kinetic parameters.

To optimize incubation time, you must determine the observed rate of inactivation (

Workflow: Discontinuous Pre-Incubation Assay

This method is preferred for screening because it decouples the inactivation step from the substrate turnover step.

Step 1: Reagent Preparation

-

Enzyme Buffer: Must not contain nucleophiles (e.g., DTT,

-ME) that compete with the inhibitor warhead. Use TCEP if a reducing agent is strictly required. -

Inhibitor Series: Prepare a 2-fold serial dilution of the inhibitor (e.g., 8 concentrations).

Step 2: The Time-Course Experiment

-

Mix: Combine Enzyme + Inhibitor in the assay plate.

-

Incubate: At specific time points (

), remove an aliquot or add substrate to specific wells.-

Recommended time points: 0, 5, 10, 20, 40, 60 minutes.

-

-

Trigger: Add Substrate (at high concentration, typically

) to initiate the catalytic reaction. -

Measure: Record the initial velocity (

) or endpoint signal.

Step 3: Data Analysis (The "k_obs" Calculation)

-

Calculate % Remaining Activity: Normalize the signal of inhibitor wells against the DMSO control (100% activity) for each time point.

-

Determine

: Plot ln(% Remaining Activity) vs. Incubation Time for each inhibitor concentration.-

The slope of the line

.

-

-

Calculate

: Plot

Visual Workflow

Figure 2: Step-by-step workflow for determining the rate of inactivation (

Troubleshooting & FAQs

Direct solutions to common failure modes in covalent assay optimization.

Q1: My IC50 does not shift over time. What is happening?

Diagnosis: The compound is likely acting as a reversible inhibitor, or the covalent reaction is extremely slow.

-

Possibility A (Reversible): The warhead is inactive or sterically hindered. The compound binds (

) but never forms the bond ( -

Possibility B (Fast Equilibrium): The reaction is so fast that it reaches completion before your first time point (rare, but possible with highly reactive warheads).

-

Action: Perform a "Jump Dilution" experiment. Incubate Enzyme + Inhibitor at high concentration (100x IC50), then dilute 100-fold. If activity recovers, the inhibition is reversible.

Q2: The enzyme activity in my DMSO control drops significantly at long incubation times.

Diagnosis: Enzyme instability.

-

The Issue: If the enzyme loses 50% activity just by sitting at room temperature for 60 minutes, you cannot distinguish between inhibitor-induced inactivation and natural denaturation.

-

Action: Add stabilizing agents (BSA, Glycerol) or lower the incubation temperature (e.g., 4°C or 23°C instead of 37°C). Ensure the buffer pH is optimal for stability, not just activity.

Q3: My vs. [I] plot is linear, not hyperbolic. I can't calculate .

Diagnosis: You are in the "Second-Order Regime" (

-

Explanation: If the inhibitor has weak initial affinity (high

), you may never reach saturation concentrations due to solubility limits. -

Result: You cannot separate

and -

Solution: Report the slope of the line as the second-order rate constant (

). This is a valid and publishable metric for ranking compounds.

Data Comparison Table: Reversible vs. Covalent Signatures

| Feature | Reversible Inhibitor | Covalent Inhibitor |

| IC50 vs. Time | Constant (Stable) | Decreases over time |

| Dilution Effect | Activity recovers immediately | Activity remains inhibited |

| Potency Metric | ||

| Max Inhibition | Plateaus < 100% (at equilibrium) | Approaches 100% (given enough time) |

References

-

Copeland, R. A. (2013).[3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[4][5] Link

-

Strelow, J., et al. (2012).[6] Mechanism of Action Assays for Enzymes. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link

-

Krippendorff, B. F., et al. (2009).[4] Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values. J Biomol Screen, 14(8), 913-23. Link

Sources

- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. librarysearch.stthomas.edu [librarysearch.stthomas.edu]

- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Mitigating Glutathione Conjugation Interference in Biochemical Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate a common but often overlooked challenge in biochemical assays: interference from glutathione (GSH) conjugation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and accuracy of your experimental data.

Introduction: The Double-Edged Sword of Glutathione

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant.[] Its primary role is to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics.[][2] This detoxification process often involves the enzymatic conjugation of GSH to electrophilic compounds, a reaction catalyzed by Glutathione S-transferases (GSTs).[3] While essential for cellular health, this very reactivity can be a significant source of interference in a wide range of biochemical assays, leading to false positives, false negatives, and a general lack of reproducibility.

This guide will provide you with the expertise to identify, troubleshoot, and mitigate GSH-related assay artifacts, ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is glutathione conjugation and why is it a problem in my assay?

A: Glutathione conjugation is a cellular detoxification process where the thiol group (-SH) of glutathione covalently binds to electrophilic compounds.[] This reaction, often facilitated by GST enzymes, renders the compounds more water-soluble for easier excretion.[]

In a biochemical assay, this can be problematic for several reasons:

-

Direct Reaction with Assay Reagents: The nucleophilic thiol group of GSH can directly react with fluorescent or colorimetric probes, quenching their signal or producing a signal artifact. Many common assay reagents are electrophilic and thus susceptible to this reaction.

-

Alteration of Test Compounds: If your test compound is an electrophile, it can become conjugated to GSH present in your sample (e.g., cell lysate). This modification can alter its ability to interact with the intended biological target, leading to an underestimation of its true activity.

-

Enzyme Inhibition/Activation Artifacts: The presence of high concentrations of GSH can interfere with enzyme kinetics, sometimes mimicking true inhibition or activation.

Q2: Which types of assays are most susceptible to glutathione interference?

A: Assays that are particularly vulnerable to GSH interference include:

-

Fluorescence-Based Assays: Many fluorescent probes are electrophilic and can be "quenched" by direct reaction with GSH.[4] This is a common issue in high-throughput screening (HTS) where a large number of diverse compounds are tested.[5]

-

Absorbance-Based Assays: Colorimetric assays, such as those using Ellman's reagent (DTNB), are designed to react with thiols and will therefore be directly affected by the presence of GSH.[6]

-

Luminescence-Based Assays: Some luciferase-based assays can be affected by the redox environment, which is heavily influenced by the GSH/GSSG ratio.

-

Enzyme Activity Assays: Particularly those involving redox reactions or electrophilic substrates.

Q3: What are the typical intracellular concentrations of glutathione?

A: Intracellular GSH concentrations are typically in the millimolar range (1-10 mM), which is significantly higher than many other cellular components.[7] This high concentration is a key reason why it can be a major source of interference.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Scenario 1: My fluorescent signal is unexpectedly low or completely quenched.

Q: I'm performing a fluorescence-based assay to screen for enzyme inhibitors using a cell lysate, and my positive controls are showing much lower signal than expected. Could this be GSH conjugation?

A: Yes, this is a classic sign of GSH interference. The high concentration of GSH in the cell lysate is likely reacting with your fluorescent probe, reducing the available probe to react with your enzyme of interest.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low fluorescent signal.

Recommended Actions:

-

Confirm the Interference: Run a control experiment with your fluorescent probe and cell lysate in the absence of your target enzyme. A significant decrease in fluorescence compared to the probe in buffer alone strongly suggests GSH interference.

-

Implement a Mitigation Strategy:

-

Thiol Scavengers: Pre-incubate your cell lysate with a thiol-scavenging agent like N-ethylmaleimide (NEM). Be cautious, as NEM can also react with cysteine residues on your target protein.

-

GSH Depletion: Treat your cells with L-buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, prior to lysis.[8] This will reduce the intracellular GSH pool.

-

Sample Preparation: Consider methods to remove small molecules like GSH from your lysate, such as dialysis or buffer exchange columns.[9]

-

Scenario 2: I'm seeing false positives in my high-throughput screen (HTS).

Q: My HTS for enzyme inhibitors is yielding a high number of "hits" that are not validating in secondary assays. How can I identify and eliminate GSH-related false positives?

A: This is a common challenge in HTS. Many reactive compounds, often termed "pan-assay interference compounds" (PAINS), can appear as hits due to their reactivity with assay components, including GSH.

Identifying GSH-Reactive False Positives:

Caption: Workflow for identifying GSH-reactive false positives.

Recommended Actions:

-

GSH Counter-Screen: A powerful method is to re-screen your initial hits in the presence and absence of a physiologically relevant concentration of GSH (e.g., 1-5 mM). Compounds whose apparent activity is significantly diminished in the presence of GSH are likely reacting with it and can be deprioritized.

-

Structural Analysis: Analyze the chemical structures of your hits for known reactive functional groups that are prone to reacting with thiols.

-

Use of N-acetylcysteine (NAC): As a cell-permeable precursor to cysteine and GSH, NAC can be used to modulate intracellular GSH levels.[10][11] Comparing compound activity in cells pre-treated with NAC can help identify GSH-dependent effects.

Scenario 3: My protein quantification is inaccurate.

Q: I'm purifying a GST-tagged protein and my protein concentration measurements using the BCA assay are inconsistent after elution. What could be the cause?

A: The high concentration of reduced glutathione used to elute your GST-tagged protein from the affinity resin can interfere with certain protein quantification methods.

Data Summary: Compatibility of Protein Assays with Glutathione

| Assay Method | Compatibility with Glutathione | Mechanism of Interference |

| BCA Assay | Low | Glutathione can reduce Cu2+ to Cu+, leading to a false positive signal. |

| Lowry Assay | Low | Similar to the BCA assay, glutathione can interfere with the copper reduction step. |

| Bradford Assay | High | This assay is based on the binding of Coomassie dye to protein and is generally not affected by the presence of glutathione.[9] |

Recommended Actions:

-

Switch to a Compatible Assay: Use the Bradford protein assay for samples containing high concentrations of glutathione.[9]

-

Remove the Glutathione: If you must use a BCA or Lowry assay, you will need to remove the glutathione from your sample prior to quantification. This can be achieved through:

-

Dialysis: Dialyze your protein sample against a buffer that does not contain glutathione.

-

Buffer Exchange/Desalting Columns: Use a spin column or chromatography column to exchange the buffer.[9]

-

Experimental Protocols

Protocol 1: Glutathione Depletion in Cultured Cells using L-Buthionine Sulfoximine (BSO)

This protocol describes how to deplete intracellular glutathione levels in cultured cells, which can be a useful strategy to assess the impact of GSH on your experimental results.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

L-Buthionine sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate your cells at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

BSO Treatment:

-

Prepare fresh working solutions of BSO in complete cell culture medium at the desired final concentrations (e.g., 25, 50, 100 µM).

-

Remove the existing medium from your cells and replace it with the BSO-containing medium.

-

Include a vehicle control (medium without BSO).

-

-

Incubation: Incubate the cells for a sufficient period to achieve GSH depletion. This is cell-type dependent and may range from 24 to 72 hours.

-

Cell Harvesting:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Lyse the cells using your preferred method. The resulting lysate will have reduced levels of GSH.

-

-

Validation (Optional but Recommended): To confirm GSH depletion, you can measure the total glutathione levels in your treated and control cell lysates using a commercially available glutathione assay kit.

Protocol 2: In-Assay N-acetylcysteine (NAC) Treatment

This protocol can be used to acutely increase intracellular GSH levels to investigate the role of GSH in a particular cellular response.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to ~7.0)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate your cells and grow them to the desired confluency.

-

NAC Pre-treatment:

-

Prepare fresh working solutions of NAC in serum-free medium at the desired final concentrations (e.g., 1, 5, 10 mM).

-

Wash the cells once with PBS.

-

Add the NAC-containing medium to the cells and incubate for 1-2 hours.

-

-

Compound Treatment: After the NAC pre-treatment, you can proceed with your experimental treatment (e.g., adding your test compound) in the continued presence of NAC.

-

Assay: Perform your desired biochemical assay according to your standard protocol.

Conclusion

Glutathione conjugation is a fundamental biological process that can significantly impact the results of biochemical assays. By understanding the mechanisms of interference and implementing the troubleshooting strategies and protocols outlined in this guide, you can enhance the accuracy and reliability of your experimental data. Always consider the potential for GSH-related artifacts, especially when working with complex biological samples or in high-throughput screening campaigns.

References

-

G-Biosciences. Glutathione Assay (Colorimetric). [Link]

-

Zheng, X., et al. (2015). Determination of reduced glutathione by spectrophotometry coupled with anti-interference compensation. Analytical Methods, 7(13), 5539-5545. [Link]

-

Cytiva. Glutathione Sepharose 4B. [Link]

-

Zheng, X., et al. (2015). Determination of reduced glutathione by spectrophotometry coupled with anti-interference compensation. RSC Publishing. [Link]

-

Wang, L., et al. (2018). A fluorescent probe for intracellular cysteine overcoming the interference by glutathione. Organic & Biomolecular Chemistry, 16(30), 5483-5487. [Link]

-

Zheng, X., et al. (2015). Determination of Reduced Glutathione by Spectrophotometry Coupled with Anti-interference Compensation. ResearchGate. [Link]

-

Thorne, D., et al. (2012). High Throughput Method for Assessment of Cellular Reduced Glutathione in Mammalian Cells. PMC. [Link]

-

Schleiff, M., et al. (2024). An isocratic HPLC-UV analytical procedure for assessment of glutathione and its related substances. Journal of Pharmaceutical and Biomedical Analysis, 249, 116374. [Link]

-

Psaltis, M., et al. (2015). N-Acetylcysteine inhibits platelet–monocyte conjugation in patients with type 2 diabetes with depleted intraplatelet glutathione: a randomised controlled trial. PMC. [Link]

-

Schleiff, M., et al. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. FDA. [Link]

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

-

Lopes, J., et al. (2022). Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Taylor & Francis. [Link]

-

Senft, A. P., et al. (2000). Determining glutathione and glutathione disulfide using the fluorescence probe o-phthalaldehyde. PubMed. [Link]

-

Oxford Biomedical Research. Glutathione S-Transferease Minireview. [Link]

-

Harper, S., & Speicher, D. W. (2013). Purification of proteins fused to glutathione S-tranferase. PMC. [Link]

-

Włodek, L. (2002). Glutathione: methods of sample preparation for chromatography and capillary electrophoresis. Journal of Chromatography B, 774(1), 19-39. [Link]

-

Board, P. G. (2011). Enzymes Involved in Processing Glutathione Conjugates. PMC. [Link]

-

G-Biosciences. Glutathione S-Transferase Assay [Colorimetric]. [Link]

-

Wang, Y., et al. (2021). An ultrasensitive colorimetric and fluorescence dual-readout assay for glutathione with a carbon dot–MnO 2 nanosheet platform based on the inner filter effect. RSC Publishing. [Link]

-

Al-Saffar, H., et al. (2020). Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis. PMC. [Link]

-

Schleiff, M., et al. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. FDA. [Link]

-

Senft, A. P., et al. (2000). Determining Glutathione and Glutathione Disulfide Using the Fluorescence Probe o-Phthalaldehyde. ResearchGate. [Link]

-

BioAssay Systems. QuantiChrom™ Glutathione S-transferase Assay Kit. [Link]

-

Hypha Discovery. GSH & NAC Conjugates - Metabolite Synthesis. [Link]

-

Baell, J. B., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

-

QIAGEN. Sample & Assay Technologies Glutathione Affinity Handbook. [Link]

-

Giustarini, D., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. PMC. [Link]

-

Atkuri, K. R., et al. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. PMC. [Link]

-

Tate, S. S., & Meister, A. (1985). Metabolism of Glutathione S-Conjugates: Multiple Pathways. PMC. [Link]

-

AssayGenie. Glutathione Colorimetric Assay Kit. [Link]

-

Jia, L., & Liu, D. Q. (2012). High-throughput screening for glutathione conjugates using stable-isotope labeling and negative electrospray ionization precursor-ion mass spectrometry. PubMed. [Link]

-

Lushchak, V. I. (2012). Glutathione: Overview of its protective roles, measurement, and biosynthesis. PMC. [Link]

-

Michelet, F., et al. (1995). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. ResearchGate. [Link]

-

Northwest Life Science Specialities, LLC. Product Manual for Glutathione Activity Assay Kit (96 Well Version). [Link]

-

Wang, Q., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. SciSpace. [Link]

-

Cece-Esencan, E. N., et al. (2016). Enhancing Throughput of Glutathione Adduct Formation Studies and Structural Identification Using a Software-Assisted Workflow Based on High-Resolution Mass Spectrometry (HRMS) Data. ResearchGate. [Link]

-

Cell Biolabs, Inc. Total Glutathione Assay. [Link]

-

De Flora, S., et al. (1985). In vitro effects of N-acetylcysteine on the mutagenicity of direct-acting compounds and procarcinogens. PubMed. [Link]

-

Wikipedia. Glutathione reductase. [Link]

-

Giustarini, D., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. MDPI. [Link]

-

University of Washington. Glutathione Conjugation. [Link]

-

van Bladeren, P. J. (2000). Glutathione conjugation as a bioactivation reaction. Chemical-Biological Interactions, 129(1-2), 61-76. [Link]

-

Monks, T. J., et al. (2010). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. [Link]

Sources

- 2. 谷胱甘肽S-转移酶(GST)活性检测试剂盒 sufficient for 500 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Determining glutathione and glutathione disulfide using the fluorescence probe o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescent probe for intracellular cysteine overcoming the interference by glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Differentiating Changes in Glutathione Levels from Cytotoxic Events Using Multiplexed Assays [promega.com]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of Halogenated Acrylamide Intermediates

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Purification Strategies for Covalent Warhead Intermediates

Executive Summary: The Stability Paradox

Halogenated acrylamides (specifically

The Challenge: The very feature that makes them effective drugs—high electrophilicity—makes them a nightmare to purify. They are prone to:

-

Rapid Polymerization: The halogen atom lowers the LUMO energy, making the double bond hyper-reactive toward radical propagation.

-

Silica-Induced Decomposition: The slightly acidic nature of standard silica gel can catalyze hydrolysis or elimination (dehydrohalogenation).

-

Nucleophilic Attack: Solvents containing nucleophiles (water, alcohols) can add to the

-position (Michael addition) or displace the halogen.

This guide provides field-proven strategies to navigate these instabilities.

Diagnostic Decision Matrix

Before selecting a protocol, assess your intermediate's physical state and stability profile.

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and thermal stability.

Troubleshooting Guides (FAQs)

Module A: Polymerization ("My product turned into a gel")

Q: I concentrated my reaction mixture on the rotavap, and the oil solidified into an insoluble rubber. What happened? A: You likely triggered radical polymerization. Halogenated acrylamides are extremely sensitive to concentration effects where inhibitor levels drop below the effective threshold.

Root Cause Analysis:

-

Oxygen Depletion: Most inhibitors (like MEHQ) require trace oxygen to function. Rotavaps remove oxygen.

-

Thermal Initiation: Heating baths >40°C can initiate radicals even with inhibitors present.

-

Concentration: As solvent evaporates, the monomer concentration increases, accelerating polymerization kinetics.

Corrective Action (The "Rescue" Protocol):

-

Doping: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) directly to the collection flask before starting evaporation (Target: 100–500 ppm).

-

Temperature Limit: Never exceed 30°C in the water bath. Use a stronger vacuum rather than higher heat.

-

Oxygen Bleed: If using a high-vacuum manifold, introduce a tiny bleed of air (not nitrogen) into the capillary if using MEHQ.

Module B: Decomposition on Silica ("I lost 50% mass on the column")

Q: My TLC showed a distinct spot, but after flash chromatography, I recovered a complex mixture or significantly less mass.

A: Standard silica gel (pH ~5.5–6.0) is acidic enough to catalyze two degradation pathways for

-

Hydrolysis: Acid-catalyzed cleavage of the amide bond.

-

Elimination: Loss of H-X (dehydrohalogenation) to form reactive allenes or propiolamides.

The Fix: Neutralized Silica Protocol

-

Pre-treatment: Slurry the silica gel in your starting eluent containing 1% Triethylamine (Et3N) .

-

Buffer the Eluent: Maintain 0.1% to 0.5% Et3N throughout the run.

-

Alternative Stationary Phase: Switch to Neutral Alumina (Activity Grade III) if the compound is extremely acid-sensitive.

Module C: Elimination Reactions ("My NMR shows an alkyne")

Q: I tried washing with NaOH to remove acrylic acid, but my product converted to a propiolamide.

A:

Protocol Adjustment:

-

Avoid Strong Bases: Never use hydroxide washes.

-

Use Mild Buffers: Use saturated NaHCO3 (pH ~8.5) or Phosphate Buffer (pH 7.0) for aqueous workups. Minimize contact time (<5 mins).

Core Experimental Protocols

Protocol 1: The "Precipitation-First" Workflow (High Throughput)

Best for: Solid intermediates where chromatography is too slow or risky.

Context: Recent methodologies in covalent drug discovery emphasize avoiding chromatography entirely by engineering precipitation [1].[1]

-

Reaction Solvent: Run the acylation reaction in a solvent where the starting material is soluble but the product is not (e.g., THF/Water mixtures or Acetonitrile ).

-

Quench: Upon completion, dilute the mixture with cold water (0–4°C) .

-

Induction: Scratch the flask walls or sonicate for 30 seconds to induce nucleation.

-

Filtration: Filter the precipitate immediately.

-

Wash: Wash the cake with Cold Hexanes (removes organic impurities) followed by Cold dilute NaHCO3 (removes acid byproducts).

-

Drying: Vacuum dry at ambient temperature (do not heat).

Protocol 2: Inhibitor-Stabilized Flash Chromatography

Best for: Oily intermediates or complex mixtures.

Reagents:

-

Silica Gel (40–63 µm)

-

Eluent: Hexanes/Ethyl Acetate (variable ratio)

-

Additive: Triethylamine (Et3N)

-

Additive: BHT (solid)

Step-by-Step:

-

Column Prep: Pack the column using Hexanes + 1% Et3N. Flush with 2 column volumes (CV) to neutralize acid sites.

-

Sample Loading: Dissolve the crude oil in the minimum amount of CH2Cl2 containing 0.05% BHT . Load this onto the column.

-

Elution: Run the gradient using solvents containing 0.1% Et3N .

-

Note: The Et3N prevents silica acidity; the BHT prevents polymerization on the column (silica surface concentrates the monomer).

-

-

Concentration: Collect fractions. Add a fresh speck of BHT (approx. 1 mg per 100 mL) to the combined fractions before rotary evaporation.

Data & Reference Tables

Table 1: Inhibitor Compatibility Guide

| Inhibitor | Mechanism | Requirement | Best Application | Removal |

| MEHQ | Radical Scavenger | Requires Oxygen | Storage, Rotavap | Base wash (NaOH) or Silica Column |

| BHT | Radical Scavenger | Anaerobic OK | Chromatography, Long-term storage | Remains in product (inert in most bio-assays) |

| Copper (Cu) | Radical Terminator | Anaerobic OK | Distillation (if absolutely necessary) | Chelation / Filtration |

| Phenothiazine | Anaerobic Scavenger | Anaerobic OK | High-temp processing | Column Chromatography |

Table 2: Solvent Selection for Recrystallization

| Solvent System | Suitability for Haloacrylamides | Notes |

| EtOH / Water | ⚠️ Caution | Nucleophilic solvent. Avoid heating >50°C. Risk of ethanolysis. |

| Toluene / Hexane | ✅ Excellent | Non-nucleophilic. Good for non-polar impurities. |

| EtOAc / Hexane | ✅ Excellent | Standard choice. Gentle heating required. |

| Chloroform | ⚠️ Caution | Often acidic (HCl traces). Filter through basic alumina first. |

Visualizing the Decomposition Pathway

Understanding why the purification fails is key to prevention.

Figure 2: Primary degradation pathways during purification. Acidic silica promotes hydrolysis; strong bases promote elimination.

References

-

Sutanto, F., et al. (2024).[1] Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. Chemical Science . Link(Note: Contextual reference based on high-throughput acrylamide workflows).

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry , 62(12), 5673–5724. Link

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery , 7(7), 561–581. Link

-

Organic Syntheses, Coll. Vol. 3, p. 30 . Acrylamide Purification and Handling. Organic Syntheses . Link

-

BenchChem Technical Support . Acrylamide Derivative Polymerization Troubleshooting. BenchChem . Link

(Disclaimer: Always consult the specific Safety Data Sheet (SDS) for your specific halogenated intermediate, as many are potent lachrymators and alkylating agents.)

Sources

A Researcher's Guide to Benchmarking Acrylamide Electrophilicity Using Glutathione Reactivity Assays

For researchers, scientists, and drug development professionals navigating the complexities of covalent drug design and toxicological screening, understanding the electrophilic reactivity of compounds like acrylamide is paramount. Acrylamide, a well-known neurotoxin and potential carcinogen, serves as a crucial benchmark electrophile due to its α,β-unsaturated amide structure.[1][2][3] This guide provides an in-depth comparison of methodologies for assessing acrylamide's electrophilicity, with a primary focus on the robust and biologically relevant glutathione (GSH) reactivity assay. We will delve into the underlying chemical principles, provide detailed experimental protocols, and compare this method with other approaches, supported by experimental data and authoritative references.

The Significance of Electrophilicity in Biological Systems

Electrophilic compounds are of significant interest in both toxicology and pharmacology. Their reactivity towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins and the tripeptide glutathione, can trigger a cascade of cellular events.[1][2] This reactivity is a double-edged sword. On one hand, it is the basis for the therapeutic mechanism of targeted covalent inhibitors (TCIs), which form a stable bond with their protein target, offering advantages in potency and duration of action.[4][5] On the other hand, indiscriminate reactivity with off-target proteins can lead to toxicity.[1][6][4] Therefore, quantifying the intrinsic reactivity of an electrophile is a critical step in drug development and safety assessment.

Glutathione (GSH): The Cell's Primary Defense Against Electrophiles